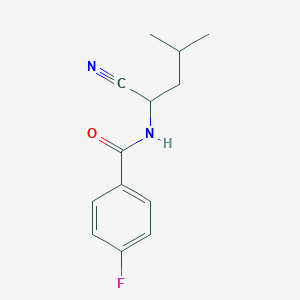

![molecular formula C13H9ClO2S B2884639 3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 2230605-60-2](/img/structure/B2884639.png)

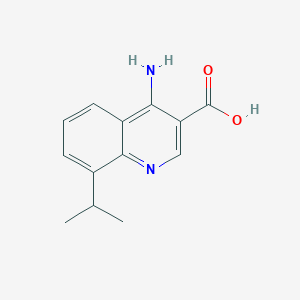

3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid, also known as CP-544, 242 or fasudil, is a chemical compound that belongs to the class of organic compounds known as phenylthiophenes. It is a potent and selective inhibitor of Rho-kinase, an enzyme that plays a crucial role in the regulation of smooth muscle contraction, cell motility, and gene expression. CP-544, 242 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.

Applications De Recherche Scientifique

Antioxidant Properties and Therapeutic Potential

The antioxidant properties of thioctic acid and its reduced form, dihydrolipoic acid, are explored for their therapeutic potential in diseases characterized by enhanced free radical peroxidation. Dihydrolipoic acid, in particular, shows efficiency as a direct scavenger of peroxyl radicals, potentially enhancing the antioxidant potency of other antioxidants such as ascorbate and vitamin E in both aqueous and hydrophobic membrane phases (Kagan et al., 1992).

Photophysical Properties for Liquid Crystal Displays

The photophysical properties of thiophene-based prop-2-enoates are studied for their application in photoalignment of nematic liquid crystals. These compounds, especially those with fluorinated phenols, promote excellent photoalignment, indicating their potential use in liquid crystal displays (LCDs) (Hegde et al., 2013).

Solar Energy Conversion

Several studies have focused on the molecular engineering of organic sensitizers, including thiophene derivatives, for dye-sensitized solar cell applications. These sensitizers, designed at the molecular level, exhibit high conversion efficiencies and are promising for solar energy conversion technologies (Hagberg et al., 2008).

Antimicrobial Activity

Novel compounds containing thiophene derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These compounds exhibit specific activities that could lead to the development of new antimicrobial agents for treating multidrug-resistant infections (Limban et al., 2008).

Molecular Docking and Biological Studies

Molecular docking and vibrational studies on thiophene derivatives provide insights into their biological activities and potential as antimicrobial agents. These studies include analysis of the molecular structure, quantum chemical calculations, and evaluation of antimicrobial activity, illustrating the broad applicability of thiophene derivatives in scientific research (Sivakumar et al., 2021).

Mécanisme D'action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It is known that the thiophene ring system, which is a part of this compound, exhibits many pharmacological properties such as anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

It is known that thiophene derivatives can influence a variety of biological pathways due to their diverse pharmacological properties . The downstream effects would depend on the specific pathway and the biological context.

Result of Action

It is known that thiophene derivatives can have a variety of effects at the molecular and cellular level due to their diverse pharmacological properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid. For instance, the pH can strongly influence the rate of reaction of certain compounds . .

Propriétés

IUPAC Name |

(E)-3-[5-(2-chlorophenyl)thiophen-2-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSGWEBGESDTBT-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

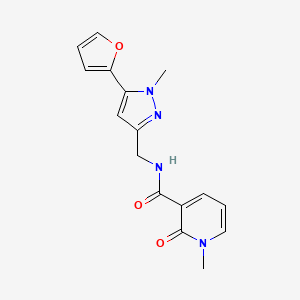

![2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2884557.png)

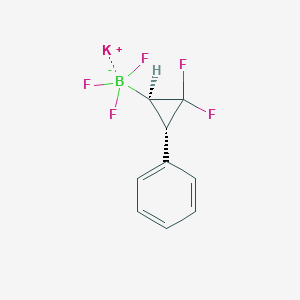

![6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2884558.png)

![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2884560.png)

![2-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2884561.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2884565.png)

![Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate](/img/structure/B2884569.png)

![N-(4-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2884579.png)